Glycolaldehyde-2-13C
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Overview
Description
Glycolaldehyde-2-13C is a compound where the carbon isotope 13C replaces the second carbon atom in the glycolaldehyde molecule. Glycolaldehyde itself is the simplest sugar and an important intermediate in various biochemical processes. The 13C labeling allows for the tracking of the compound in metabolic studies using techniques such as nuclear magnetic resonance spectroscopy.
Preparation Methods
Synthetic Routes and Reaction Conditions
Glycolaldehyde-2-13C can be synthesized by reacting carbon isotope-labeled cyanide with glycolaldehyde. This reaction typically involves the use of a suitable solvent and controlled temperature conditions to ensure the incorporation of the 13C isotope into the glycolaldehyde molecule .
Industrial Production Methods
Industrial production of this compound involves the use of advanced techniques to ensure high purity and yield. The process often includes the use of isotope-labeled precursors and sophisticated purification methods to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
Glycolaldehyde-2-13C undergoes various types of chemical reactions, including:
Oxidation: Glycolaldehyde can be oxidized to form glycolic acid or glyoxal.
Reduction: It can be reduced to form ethylene glycol.
Condensation: Glycolaldehyde can participate in aldol condensation reactions to form larger sugar molecules.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Condensation: Aldol condensation typically requires a base such as sodium hydroxide or an acid catalyst.
Major Products
Oxidation: Glycolic acid, glyoxal.
Reduction: Ethylene glycol.
Condensation: Larger sugar molecules such as erythrose and threose.
Scientific Research Applications
Glycolaldehyde-2-13C has several scientific research applications:
Chemistry: Used as a tracer in metabolic studies to understand the pathways and mechanisms of various biochemical reactions.
Biology: Helps in studying the metabolic fate of glycolaldehyde in living organisms.
Medicine: Used in drug development to study the pharmacokinetics and metabolic profiles of new drugs.
Mechanism of Action
Glycolaldehyde-2-13C exerts its effects by participating in various biochemical reactions. The 13C label allows researchers to track its metabolic pathways and understand its role in different processes. The compound can be converted into other metabolites through oxidation, reduction, and condensation reactions, providing insights into its molecular targets and pathways .
Comparison with Similar Compounds
Similar Compounds
Glycolaldehyde: The non-labeled version of Glycolaldehyde-2-13C.
Formaldehyde-13C: Another 13C-labeled compound used in metabolic studies.
Acetaldehyde-13C: Used for similar purposes in tracking metabolic pathways.
Uniqueness
This compound is unique due to its specific labeling at the second carbon atom, which allows for precise tracking in metabolic studies. This specificity provides detailed insights into the biochemical processes involving glycolaldehyde, making it a valuable tool in research .
Properties
IUPAC Name |
2-hydroxyacetaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H4O2/c3-1-2-4/h1,4H,2H2/i2+1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGCNASOHLSPBMP-VQEHIDDOSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH2](C=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
61.045 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.